1,9-dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
1,9-dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Preparation Methods
The synthesis of 1,9-dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves multiple steps, typically starting with the preparation of the core pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine structure. This can be achieved through cyclization reactions involving appropriate precursors.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Condensation: It can participate in condensation reactions to form larger, more complex structures.
Scientific Research Applications
1,9-dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups that may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with various biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 1,9-dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical and biological properties.
Properties
Molecular Formula |
C21H21N5O4S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
6,10-dimethyl-2-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H21N5O4S/c1-13-4-3-11-26-18(13)24-19-16(21(26)28)12-17(25(19)2)20(27)23-10-9-14-5-7-15(8-6-14)31(22,29)30/h3-8,11-12H,9-10H2,1-2H3,(H,23,27)(H2,22,29,30) |
InChI Key |
UFOMFSOPMZOXGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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